4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride
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Overview
Description
The compound “4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains a morpholine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the morpholine ring could potentially undergo reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the types of functional groups present, and the overall charge distribution would all play a role .Scientific Research Applications
New Approaches to Derivatives
Research has explored the synthesis and applications of various quinoline and isoquinoline derivatives. For instance, studies have detailed the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, highlighting their potential in scientific research due to their structural uniqueness and potential biological activities (E. Sobarzo-Sánchez et al., 2010).
Corrosion Inhibition
Quinoline derivatives have been studied for their corrosion inhibition properties. For example, novel 8-hydroxyquinoline derivatives have demonstrated effectiveness in protecting mild steel against acidic corrosion, indicating their potential utility in industrial applications (M. Rbaa et al., 2018).
Synthesis under Microwave Irradiation
The microwave-assisted synthesis of novel thiazolidinone analogues, incorporating quinoline moieties, has shown potential for in vitro antioxidant, antibacterial, and antifungal activity, suggesting a wide range of scientific applications (A. Adhikari et al., 2012).
Structural and Spectral Assignment
The structural and spectral assignments of oxoisoaporphines have been comprehensively detailed, providing a basis for further chemical analysis and application of these compounds in scientific research (E. Sobarzo-Sánchez et al., 2003).
Antioxidant Efficiency in Lubricating Grease
Studies have synthesized and evaluated quinolinone derivatives for their antioxidant efficiency in lubricating greases, highlighting the potential of quinoline derivatives in enhancing the performance and lifespan of industrial materials (Modather F. Hussein et al., 2016).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
properties
IUPAC Name |
(3,4-dimethylphenyl)-(8-morpholin-4-yl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4.ClH/c1-14-3-4-16(9-15(14)2)23(26)18-12-24-19-11-21-20(28-13-29-21)10-17(19)22(18)25-5-7-27-8-6-25;/h3-4,9-12H,5-8,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRWNGAGVTUBTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)N5CCOCC5)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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